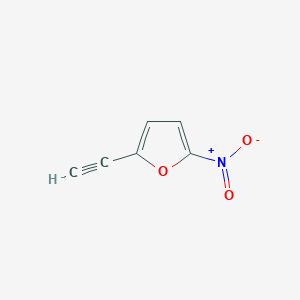

2-Ethynyl-5-nitrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXYAJOKVJCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523188 | |

| Record name | 2-Ethynyl-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19275-29-7 | |

| Record name | 2-Ethynyl-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 5 Nitrofuran and Analogues

Established Synthetic Pathways to 5-Nitrofuran Scaffolds

The foundational step in synthesizing the target compound is the creation of the 5-nitrofuran core. This typically involves the nitration of a pre-existing furan (B31954) derivative.

Nitration Strategies for Furan Derivatives

The direct nitration of the furan ring is a delicate process due to the ring's sensitivity to the harsh conditions of typical electrophilic nitration reactions. The furan nucleus is a π-rich heterocycle, making it significantly more reactive than benzene (B151609) and prone to polymerization or ring-opening under strong acidic conditions. jetir.orgnih.gov

A widely adopted method to circumvent these issues is the use of milder nitrating agents. Acetyl nitrate (B79036), prepared by reacting nitric acid with acetic anhydride (B1165640), is a common reagent for this purpose. nih.gov The reaction is typically conducted at low temperatures to control the reactivity and prevent degradation of the furan ring. Direct nitration of furan with acetyl nitrate can lead to 2-nitrofuran (B122572), but often through an addition-elimination mechanism where an intermediate must be treated with a base like pyridine (B92270).

The regioselectivity of nitration is highly dependent on the substituents already present on the furan ring. For an unsubstituted furan, electrophilic attack is strongly favored at the C2 and C5 positions due to the superior stability of the resulting cationic intermediate, which can be stabilized by three resonance structures compared to only two for an attack at C3 or C4. nih.gov When the C2 position is occupied by an electron-withdrawing group, nitration is directed to the C5 position. researchgate.net

Table 1: Comparison of Nitrating Conditions for Furan Derivatives

| Nitrating Agent | Substrate | Conditions | Product | Notes |

| Acetyl Nitrate | Furan | Low temperature, followed by pyridine | 2-Nitrofuran | Classic method, avoids harsh acids. nih.gov |

| Nitric Acid / Acetic Anhydride | Furfural (B47365) Diacetate | -10°C to +10°C | 5-Nitrofurfural Diacetate | Protects the aldehyde, directs nitration to C5. |

| Fuming Nitric Acid | 2-Furoic Acid | Sulfonation then nitration | 5-Nitro-2-furoic acid | An indirect method involving sulfonation as an intermediate step. |

| Nitric Acid / Trifluoroacetic Anhydride | Furan | - | 2-Nitrofuran | A direct, one-step nitration method reported to give high yields without isolating intermediates. |

This table is generated based on data from multiple sources.

Synthesis of Nitrofurfural and Related Intermediates

5-Nitrofurfural is a critical precursor for a wide array of 5-nitrofuran derivatives, including 2-ethynyl-5-nitrofuran. Its synthesis typically starts from furfural, a bio-based platform chemical. Direct nitration of furfural is challenging because the aldehyde group is susceptible to oxidation by nitrating agents.

To overcome this, the aldehyde group is commonly protected as a diacetate. Furfural is first reacted with acetic anhydride to form furfural diacetate. This intermediate is then nitrated, most often with a mixture of nitric acid and acetic anhydride at low temperatures. nih.gov The electron-withdrawing nature of the diacetate group at C2 directs the incoming nitro group to the C5 position. Subsequent hydrolysis of the diacetate under acidic conditions regenerates the aldehyde, yielding 5-nitrofurfural. This intermediate can then be used for further functionalization, such as conversion to a 2-halo-5-nitrofuran, which is a necessary step for the subsequent ethynylation.

Introduction of Ethynyl (B1212043) Functionality in Furan Systems

With the 5-nitrofuran scaffold in hand, the next phase is the introduction of the alkyne functionality at the C2 position.

Strategies for Ethynylation at the C2 Position

The most prevalent and versatile method for installing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orgrsc.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing 2-ethynyl-5-nitrofuran, the typical starting material would be a 2-halo-5-nitrofuran (e.g., 2-bromo- or 2-iodo-5-nitrofuran).

The general Sonogashira protocol involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) or piperidine. mdpi.comresearchgate.net The reaction is performed with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), which is often used as a protected form of acetylene. The silyl (B83357) protecting group can be easily removed post-coupling, usually with a base like potassium carbonate in methanol, to reveal the terminal ethynyl group.

Alternative, metal-free methods have also been explored. For instance, a transition-metal-free cross-coupling of the furan ring with haloacetylenes in a solid Al₂O₃ medium has been reported to yield 2-ethynyl derivatives. nih.gov Another approach involves the Corey-Fuchs reaction, which transforms an aldehyde (like 5-nitrofurfural) into a terminal alkyne via a dibromo-olefin intermediate. tandfonline.com

Table 2: Selected Methods for Ethynylation of Furan Derivatives

| Method | Furan Substrate | Alkyne Source | Catalyst/Reagents | Key Features |

| Sonogashira Coupling | 2-Bromofuran | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI, Base (e.g., THF) | Widely used, reliable, tolerates various functional groups. wikipedia.org |

| Metal-Free Cross-Coupling | Menthofuran | Benzoylbromoacetylene | Al₂O₃ (solid medium) | Avoids transition metals, proceeds at room temperature. nih.gov |

| Corey-Fuchs Reaction | 2,5-Furandicarboxaldehyde | CBr₄, PPh₃, Zn; then BuLi | - | Converts aldehydes to alkynes; suitable for creating the ethynyl group from a formyl precursor. tandfonline.com |

| Gold-Catalyzed C-H Alkynylation | 2-Substituted Furans | TIPS-EBX | Au(I) catalyst | Direct C-H functionalization, highly selective for the C2 position. epfl.ch |

This table is generated based on data from multiple sources.

Stereoselective and Regioselective Considerations in Ethynyl Group Incorporation

Stereoselectivity is not a primary concern for the introduction of the linear ethynyl group itself. However, regioselectivity is of paramount importance. The functionalization of the furan ring is highly regioselective, with the C2 and C5 positions being the most reactive towards electrophiles and for metal-catalyzed C-H activation. thieme-connect.comresearchgate.net

In the synthesis of 2-ethynyl-5-nitrofuran, the regiochemistry is controlled in a stepwise manner. First, the nitration of a C2-substituted furan (like furfural diacetate) directs the nitro group to the C5 position. To introduce the ethynyl group at C2, a precursor with a leaving group (halide) at that specific position is required. This 2-halo-5-nitrofuran intermediate ensures that the subsequent Sonogashira coupling occurs exclusively at the desired C2 position, as the carbon-halogen bond is the reactive site for the palladium catalyst's oxidative addition cycle. wikipedia.org

Direct C-H functionalization methods have also been developed that show high regioselectivity. For example, gold-catalyzed direct alkynylation of furan derivatives has been shown to be highly selective for the most electron-rich C2 position. epfl.ch Similarly, palladium-catalyzed C-H arylation can be directed to the C2 position by a directing group at C3, such as a hydroxymethyl group. thieme-connect.comresearchgate.net These advanced methods highlight the inherent reactivity patterns of the furan ring, which are exploited to achieve precise regiochemical control.

Advanced Synthetic Techniques and Reaction Optimisation

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, safety, and sustainability. In the synthesis of nitrofuran derivatives, significant progress has been made through the application of advanced techniques.

One of the most notable advancements is the use of continuous flow chemistry for the nitration of furfural. nih.govresearchgate.netchemrxiv.org Batch nitrations using acetyl nitrate can be hazardous due to the thermal instability of the reagent. nih.govresearchgate.net Continuous flow platforms allow for the in situ generation of acetyl nitrate, which is immediately consumed in the reaction stream. This minimizes the accumulation of explosive intermediates, improves heat transfer and control, and leads to higher reproducibility and yields in shorter reaction times. nih.govresearchgate.netchemrxiv.org

Microwave-assisted synthesis is another advanced technique that has been applied to the preparation of nitrofuran-containing compounds. researchgate.netcrossref.orgdntb.gov.ua Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. It has been employed in coupling reactions and the formation of various heterocyclic systems attached to the 5-nitrofuran core. researchgate.netacs.org

Catalyst development is also a key area of optimization. jetir.orgnumberanalytics.commdpi.com For the crucial ethynylation step, research into more active and stable palladium catalysts, as well as copper-free Sonogashira protocols, aims to reduce catalyst loading, broaden substrate scope, and simplify purification. wikipedia.org The development of catalysts based on more abundant metals like nickel or gold also represents a frontier in cross-coupling chemistry. wikipedia.orgnumberanalytics.com Furthermore, multicomponent reactions, where three or more reactants are combined in a single pot to form a complex product, offer a highly efficient and atom-economical approach to building complex heterocyclic structures. numberanalytics.com

Continuous Flow Synthesis Approaches for Nitrofuran Derivatives

The synthesis of nitrofuran derivatives often begins with the nitration of furfural, a bio-based platform chemical. researchgate.netnih.gov This reaction is notoriously challenging due to the fragile nature of the furan ring, which is susceptible to degradation under harsh nitrating conditions, often leading to low yields and poor reproducibility. researchgate.netnih.gov To overcome these challenges, continuous flow synthesis has emerged as a safer and more robust alternative to traditional batch methods. researchgate.net

A key development in this area is the use of a continuous flow platform for the in-situ generation of acetyl nitrate, a mild nitrating agent suitable for sensitive substrates like furfural. researchgate.netnih.gov This approach avoids the significant safety concerns associated with the unstable and explosive nature of pre-prepared acetyl nitrate. researchgate.netchemrxiv.org The flow system allows for precise control over reaction parameters, such as temperature, which is a critical factor in the yield of the desired product, 5-nitrofurfural. uliege.be For instance, operating the initial reaction at 15 °C is significantly more effective than at 30 °C. uliege.be

This automated and integrated flow platform enables the safe and efficient production of 5-nitrofurfural, a crucial intermediate for a variety of nitrofuran-based pharmaceuticals. researchgate.netuliege.be The system can be operated remotely by a single person and produces key intermediates with high reproducibility and in short reaction times, often under five minutes for subsequent derivatization steps. researchgate.netnih.gov

Catalyst Systems for Ethynyl Group Introduction and Functionalisation

The introduction of an ethynyl group onto the nitrofuran scaffold is most effectively achieved through the Sonogashira cross-coupling reaction. wikipedia.org This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is highly valued for its mild reaction conditions, which can include room temperature operation and the use of aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org The versatility of this method allows for the coupling of various aryl halides (I, Br, Cl) or pseudohalides (like triflates) with a terminal alkyne. wikipedia.org For the synthesis of 2-ethynyl-5-nitrofuran, this would involve the coupling of a 2-halo-5-nitrofuran with a protected or terminal acetylene.

The choice of catalyst and ligands is crucial for the efficiency of the Sonogashira coupling. Palladium complexes, often with phosphine (B1218219) ligands, are standard. mdpi.com While classic conditions require an inert atmosphere, newer protocols have been developed that are less stringent. organic-chemistry.org Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org The high reactivity of organomagnesium reagents (used in Negishi coupling) towards nitro groups makes the Sonogashira reaction a more suitable method for substrates like nitrofurans. bath.ac.uk

Table 1: Key Components of the Sonogashira Coupling for Ethynyl Group Introduction

| Component | Typical Examples | Function | Reference |

|---|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyzes the C-C bond formation. | wikipedia.orgbath.ac.uk |

| Co-catalyst | Copper(I) salts (e.g., CuI) | Facilitates the reaction with the alkyne. | wikipedia.orgorganic-chemistry.org |

| Base | Amines (e.g., triethylamine, diethylamine) | Neutralizes the hydrogen halide byproduct. | wikipedia.org |

| Substrates | Aryl/vinyl halide (e.g., 2-bromo-5-nitrofuran) and a terminal alkyne. | The coupling partners. | wikipedia.org |

Synthesis of Related Ethynyl-Substituted Nitrofuran Analogues and Derivatives

The core 5-nitrofuran structure serves as a versatile platform for the synthesis of a wide array of analogues and derivatives. researchgate.netscispace.com By modifying the substituent at the 2-position or by reacting the aldehyde group of 5-nitrofurfural, a diverse library of compounds can be generated.

One common strategy involves the condensation of 5-nitrofuran-2-carbaldehyde with various amine-containing molecules. For example, a series of N'-((5-nitrofuran-2-yl)methylene) substituted hydrazides has been synthesized. researchgate.net Similarly, reaction with 5-Amino-1H-pyrazole-4-carboxamides leads to the formation of nitrofurantoin (B1679001) analogues containing a pyrazole (B372694) scaffold. scispace.com

Another synthetic route involves the reaction of 5-nitrofuran-2-carboxylic acid with different amines to form amide derivatives. nih.gov For instance, N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide have been prepared using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. nih.gov

Furthermore, more complex heterocyclic systems can be attached to the nitrofuran ring. For example, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized through a multi-step process starting from 5-nitrofuran-2-carbaldehyde. scispace.com These examples highlight the modular nature of nitrofuran chemistry, allowing for systematic structural modifications to explore structure-activity relationships.

Table 2: Examples of Synthesized Nitrofuran Analogues and Derivatives

| Derivative Class | Key Starting Material(s) | General Synthetic Method | Reference |

|---|---|---|---|

| N'-((5-nitrofuran-2-yl)methylene) Hydrazides | 5-nitrofuran-2-carbaldehyde, Substituted hydrazides | Condensation | researchgate.net |

| N-aryl-3-(arylamino)-5-(((5-nitrofuran-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides | 5-nitrofuran-2-carbaldehyde, 5-Amino-1H-pyrazole-4-carboxamides | Condensation | scispace.com |

| N-substituted-5-nitrofuran-2-carboxamides | 5-nitrofuran-2-carboxylic acid, Various amines | Amide coupling (e.g., with CDI) | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | 5-nitrofuran-2-carbaldehyde, Thiosemicarbazide | Multi-step condensation and cyclization | scispace.com |

Theoretical and Computational Investigations of 2 Ethynyl 5 Nitrofuran

Electronic Structure Elucidation via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods provide powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) has become a principal method for quantum mechanical simulations of molecular systems due to its balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in determining the ground-state geometries, electronic properties, and vibrational frequencies of molecules.

For nitrofuran systems, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311G(d) and 6-311+G(d), have been successfully used to optimize molecular structures and analyze thermodynamic parameters. researchgate.net In studies of the related compound 2-nitrofuran (B122572), DFT calculations at the B3LYP level with an aug-cc-pVTZ basis set have been utilized to optimize the ground electronic state of both the neutral molecule and its anion. nih.govmdpi.com These calculations are crucial for obtaining a reliable starting point for more advanced electronic structure and reactivity analyses.

Table 1: Comparison of Computational Methods for Related Nitrofuran Compounds

| Compound | Computational Method | Basis Set | Properties Calculated |

| 2-Nitrofuran | DFT (B3LYP) | aug-cc-pVTZ | Ground state geometry, Anion geometry |

| 3-Nitrofuran | DFT (B3LYP) | 6-31G(d) | Optimized geometry, Reactivity indices |

| Nitrofurantoin (B1679001) | DFT (B3LYP) | 6-311G(d,p) | Optimized molecular geometry |

This table presents computational methods used for analogs of 2-Ethynyl-5-nitrofuran to illustrate common theoretical approaches.

Ab Initio Approaches for Electronic State Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for analyzing electronic states. Methods such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD, CCSD(T)) provide a more accurate description of electron correlation effects, which are important for understanding excited states and reaction energetics. researchgate.net

In the study of 2-nitrofuran, single-point energy calculations using the Coupled Cluster Singles and Doubles (CCSD) method with an aug-cc-pVTZ basis set were performed on the B3LYP-optimized geometries to refine the electronic energy calculations. nih.govmdpi.com Furthermore, ab initio calculations have been employed to investigate the electronic states of the resulting anion upon electron attachment to 2-nitrofuran, providing insights into its potential as a radiosensitizer. nih.govresearchgate.net These studies highlight the importance of combining DFT for geometry optimization with higher-level ab initio methods for accurate energy calculations. For 2-Ethynyl-5-nitrofuran, similar ab initio approaches would be essential for a precise characterization of its electronic states and for comparing its properties to other nitroaromatic compounds.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the interactions between the frontier molecular orbitals (FMOs) of reacting species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. researchgate.net In the case of nitrofurans, FMO analysis has been used to understand their reactivity in Diels-Alder reactions. acs.org The introduction of a nitro group can switch the electronic demand of the reaction. For 2-Ethynyl-5-nitrofuran, the electron-withdrawing nature of both the nitro and ethynyl (B1212043) groups would be expected to significantly lower the energy of the LUMO, making it a potent electrophile and a good dienophile in cycloaddition reactions. The HOMO, conversely, would be expected to have a lower energy compared to furan (B31954) itself, indicating reduced nucleophilicity.

Table 2: Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 2-Nitrofuran | -7.34 | -2.51 | 4.83 | DFT/B3LYP/6-31G(d) |

| 3-Nitrofuran | -7.75 | -2.35 | 5.40 | DFT/B3LYP/6-31G(d) |

| Nitrobenzene | -7.07 | -0.46 | 6.61 | DFT |

This table provides FMO data for related compounds to infer the expected properties of 2-Ethynyl-5-nitrofuran. Note that computational methods and basis sets can influence the exact values.

Electron Affinity and Ionization Potential Studies

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, while ionization potential (IP) is the energy required to remove an electron. These properties are crucial for understanding the redox behavior of a compound.

Computational studies on 2-nitrofuran have predicted a vertical electron affinity of 0.60 eV and an adiabatic electron affinity of 0.98 eV using the CCSD/aug-cc-pVTZ//B3LYP/aug-cc-pVTZ level of theory. nih.gov These positive electron affinities indicate that 2-nitrofuran can readily accept an electron to form a stable anion, a key characteristic for its use as a radiosensitizer. mdpi.com The addition of the ethynyl group to the 2-position of 5-nitrofuran is expected to increase the electron affinity further due to its electron-withdrawing nature, potentially enhancing its radiosensitizing capabilities. The ionization potential, conversely, would be expected to increase, making it more difficult to remove an electron from the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers.

For nitrofurans, computational studies have been instrumental in understanding their behavior in various reactions. For instance, the mechanism of intramolecular Diels-Alder reactions of nitrofurans has been shown to proceed through a highly asynchronous transition state. acs.org This asynchronicity allows for easier bond formation between sterically hindered carbons. Furthermore, computational modeling has been used to investigate the reduction mechanism of nitroaromatic compounds, a process central to their biological activity. nih.govresearchgate.net Studies on the electron attachment to 2-nitrofuran have revealed the pathways of its decomposition, identifying the cleavage of the C-NO2 bond as a key step. nih.gov

For 2-Ethynyl-5-nitrofuran, it is anticipated that the primary reactive sites would be the nitro group (susceptible to reduction) and the furan ring with the ethynyl group acting as a dienophile in cycloaddition reactions. Computational modeling could provide detailed insights into the transition state structures and activation energies for these potential reactions, thereby predicting the most likely reaction pathways and product distributions. The presence of the ethynyl group could also open up possibilities for other types of reactions, such as addition reactions across the triple bond, the mechanisms of which could be effectively explored through computational modeling.

Transition State Analysis and Reaction Pathway Mapping

Currently, there is no specific information available in the reviewed literature concerning the transition state analysis or reaction pathway mapping for chemical transformations involving 2-ethynyl-5-nitrofuran. Computational studies on related nitroaromatic compounds often explore reaction mechanisms, but dedicated analyses for this particular molecule have not been published.

Energetic Profiles of Chemical Transformations

Similarly, detailed energetic profiles for the chemical transformations of 2-ethynyl-5-nitrofuran are not documented in existing research. While the study of reaction energetics is a common application of computational chemistry, such analyses for 2-ethynyl-5-nitrofuran have not been specifically reported.

Spectroscopic Parameter Prediction and Validation

Computational NMR and IR Spectral Calculations

While computational methods for predicting NMR and IR spectra are well-established tools for structure elucidation, specific computational NMR and IR spectral data for 2-ethynyl-5-nitrofuran have not been published. The application of Density Functional Theory (DFT) is a standard approach for calculating such spectroscopic parameters, but reports of its use for 2-ethynyl-5-nitrofuran are absent from the current body of literature.

UV-Vis Absorption and Fluorescence Properties Modeling

Modeling of UV-Vis absorption and fluorescence properties provides insights into the electronic structure and photophysical behavior of molecules. However, specific computational studies detailing the UV-Vis absorption and fluorescence characteristics of 2-ethynyl-5-nitrofuran are not available. Research on other nitrofuran and aromatic compounds suggests that the introduction of an ethynyl group in conjugation with a nitroaromatic system would likely influence the electronic transitions, but specific modeled data for 2-ethynyl-5-nitrofuran is not present in the literature.

Electron Attachment and Dissociative Electron Attachment (DEA) Processes

The interaction of low-energy electrons with molecules is a critical area of study, particularly for compounds with potential applications in radiosensitization.

Low-Energy Electron Interaction Studies

Investigations into low-energy electron interactions, including electron attachment and dissociative electron attachment (DEA), have been conducted for the parent compound, 2-nitrofuran. These studies reveal that low-energy electrons can effectively decompose the 2-nitrofuran molecule through resonant processes, leading to the formation of various anionic fragments. The primary resonance region for 2-nitrofuran is observed between approximately 0 and 5 eV. In these studies, the temporary negative ion (TNI) formed upon electron capture can dissociate, leading to bond cleavage.

However, specific experimental or theoretical data on the low-energy electron interaction with 2-ethynyl-5-nitrofuran, detailing its specific fragmentation patterns and resonance energies, is not available. The presence of the ethynyl group would be expected to alter the electron affinity and the pathways of dissociative electron attachment compared to 2-nitrofuran, but this has not been documented.

Fragmentation Pathways and Anion Formation Mechanisms

The stability and fragmentation of 2-ethynyl-5-nitrofuran upon acquiring an additional electron are critical aspects of its chemical behavior, with significant implications for its potential applications. The process of dissociative electron attachment (DEA), where a molecule captures a low-energy electron to form a transient negative ion (TNI) that subsequently fragments, is a key mechanism driving its reactivity. While direct experimental and computational studies on 2-ethynyl-5-nitrofuran are not extensively available, a comprehensive understanding can be derived from detailed investigations into the closely related compound, 2-nitrofuran (2-NF). The presence of the ethynyl group at the 2-position is anticipated to modulate the fragmentation pathways observed for the 2-nitrofuran core due to its electron-withdrawing nature and its potential to act as a leaving group.

Theoretical and experimental studies on 2-nitrofuran have shown that it readily captures low-energy electrons, leading to its effective decomposition. nih.gov This process is initiated by the formation of a temporary negative ion (TNI), which is a short-lived species that can then break apart into a negatively charged ion and one or more neutral fragments. nih.gov The fragmentation of the 2-nitrofuran anion has been systematically studied, revealing multiple dissociation channels.

Upon electron attachment, 2-nitrofuran (C₄H₃NO₃) forms a parent anion (C₄H₃NO₃⁻). nih.gov This anion is observed in a major resonance region of approximately 0–5 eV. nih.gov Within this energy range, several key fragment anions are detected, with the most abundant being NO₂⁻, C₄H₃O⁻, and the parent anion itself. nih.gov In total, twelve distinct fragment anions have been identified, indicating a complex network of dissociation pathways. nih.gov

The primary fragmentation pathways for the 2-nitrofuran anion are initiated by the cleavage of the C-NO₂ bond or the rupture of the furan ring. The formation of the NO₂⁻ anion is a dominant process, occurring at low electron energies. This is a common feature in the DEA of nitroaromatic compounds. Another significant fragmentation channel leads to the formation of the C₄H₃O⁻ anion, which involves the loss of the nitro group and a rearrangement within the furan ring.

Further fragmentation of the primary ions leads to a variety of smaller anionic species. For instance, ions in the mass range of 25–42 atomic mass units are considered to be decomposition products of the C₄H₃O⁻ and C₃H₃O⁻ anions. rsc.org The formation of the C₂H⁻ anion has also been noted in DEA studies of furan, indicating that the furan ring itself is susceptible to fragmentation. rsc.org

Computational studies, employing methods such as B3LYP and Coupled Cluster (CCSD), have provided theoretical support for the experimental observations and have helped to elucidate the electronic states and thermochemical thresholds of the anionic species. nih.govrsc.org These calculations indicate that upon electron attachment, the additional electron in the ground state of the resulting anion is delocalized over the entire molecule, which leads to a weakening of the bonds within the furan ring. rsc.org

The introduction of an ethynyl group at the 2-position of the 5-nitrofuran scaffold is expected to significantly influence these fragmentation pathways. The ethynyl group is a known electron-withdrawing group and can also participate in fragmentation as a stable C₂H⁻ leaving group. rsc.org Therefore, in the case of 2-ethynyl-5-nitrofuran, one could anticipate fragmentation pathways that are not observed for 2-nitrofuran. For example, the cleavage of the bond between the furan ring and the ethynyl group could represent an additional significant dissociation channel. The relative abundance of the fragment ions would also likely be altered, reflecting the modified electronic structure of the parent molecule.

The anion formation mechanisms in 5-nitrofuran derivatives are also relevant to their biological activity. The reduction of the nitro group by cellular reductases to form nitro radical anions is a key step in their mechanism of action. nih.gov These radical anions can then interact with molecular oxygen to produce reactive oxygen species, leading to cellular damage. nih.gov While this process is typically studied in a biological context, the intrinsic propensity of the nitrofuran structure to form stable anions is the underlying chemical principle.

Detailed Research Findings on 2-Nitrofuran Fragmentation

Crossed electron-molecular beam experiments have provided detailed insights into the dissociative electron attachment to 2-nitrofuran. The anion efficiency curves, which show the yield of a particular anion as a function of the incident electron energy, reveal the energy-dependent nature of the fragmentation process.

For 2-nitrofuran, the most abundant fragment anions and their peak formation energies are summarized in the table below.

| Fragment Anion | m/z | Peak Formation Energy (eV) | Proposed Neutral Loss |

|---|---|---|---|

| C₄H₃NO₃⁻ (Parent Anion) | 125 | ~0 | - |

| NO₂⁻ | 46 | ~1-5 | C₄H₃O |

| C₄H₃O⁻ | 67 | ~1-5 | NO₂ |

| C₃H₃O⁻ | 55 | ~1-5 | CHNO₂ |

Note: The data in this table is for 2-nitrofuran and is based on findings from studies on its dissociative electron attachment. nih.gov The fragmentation of 2-ethynyl-5-nitrofuran is expected to show variations due to the presence of the ethynyl group.

The anion efficiency curves for the four most abundant anions show that their formation is most efficient at electron energies below 5 eV. nih.gov The parent anion is formed in a sharp resonance near 0 eV, indicating that a fraction of the transient negative ions are stable on the timescale of the experiment. nih.gov The formation of NO₂⁻ and C₄H₃O⁻ occurs over a broader energy range, suggesting multiple resonant states may be involved in their formation.

Computational modeling has been instrumental in understanding the dynamics of the anion formation and fragmentation. For 2-nitrofuran, calculations have shown that after the initial electron attachment, the system can evolve on the potential energy surface of the anion, leading to different dissociation products. nih.gov The rotation of the NO₂ group and the pyramidalization of the nitrogen atom have been identified as important coordinates in the fragmentation pathways. nih.gov

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is the primary means of determining the molecular structure of a compound like 2-ethynyl-5-nitrofuran. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of a molecule.

¹H NMR: A proton NMR spectrum for 2-ethynyl-5-nitrofuran would be expected to show distinct signals for each of the chemically non-equivalent protons. This would include two signals for the two protons on the furan (B31954) ring and one signal for the terminal proton of the ethynyl (B1212043) group. The chemical shifts (δ) of the furan protons would be influenced by the strong electron-withdrawing effect of the nitro group, likely shifting them to a lower field. The coupling between these furan protons would provide information on their relative positions on the ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. For 2-ethynyl-5-nitrofuran, this would include four distinct signals for the furan ring carbons and two for the ethynyl carbons. The carbon atom attached to the nitro group (C5) and the carbon attached to the ethynyl group (C2) would have their chemical shifts significantly affected by these substituents.

Although NMR is a standard characterization technique, specific ¹H and ¹³C NMR data for 2-ethynyl-5-nitrofuran are not detailed in the available research literature. guidechem.comnih.gov

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of 2-ethynyl-5-nitrofuran would be dominated by absorptions corresponding to its key functional groups. The nitro group (NO₂) typically shows two strong, characteristic stretching vibrations, usually in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The terminal alkyne (C≡C-H) would exhibit a sharp, weak-to-medium absorption for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp absorption for the ≡C-H stretch around 3250-3330 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The symmetric stretch of the nitro group would also be Raman active.

While these techniques are fundamental for structural confirmation, specific, published IR and Raman spectra for 2-ethynyl-5-nitrofuran were not found in the searched results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, detailing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules.

To perform this analysis, a suitable single crystal of 2-ethynyl-5-nitrofuran would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. This would provide unambiguous confirmation of the molecule's connectivity and geometry, such as the planarity of the furan ring and the bond lengths of the ethynyl and nitro groups. Despite the power of this technique, no published reports detailing the single-crystal X-ray structure of 2-ethynyl-5-nitrofuran were located in the search results.

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This includes identifying and characterizing any significant intermolecular interactions, such as hydrogen bonds or π-π stacking interactions between the furan rings. For 2-ethynyl-5-nitrofuran, potential interactions could include weak hydrogen bonding involving the acidic ethynyl proton and the oxygen atoms of the nitro group, as well as interactions involving the π-systems of the furan ring and alkyne. This information is crucial for understanding the solid-state properties of the material. However, without a crystal structure determination, analysis of the crystal packing remains speculative.

Combined Spectroscopic and Computational Approaches for Structural Confirmation

In contemporary chemical research, the definitive structural elucidation of novel or complex molecules rarely relies on a single analytical technique. Instead, a synergistic approach combining experimental spectroscopic data with high-level computational methods provides the most robust and unambiguous confirmation of molecular structures. For a compound such as 2-Ethynyl-5-nitrofuran, this integrated strategy is crucial for verifying the precise arrangement of its constituent atoms and understanding its electronic properties. This involves a close comparison of experimentally measured spectra—primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—with theoretical data generated through computational chemistry, most notably Density Functional Theory (DFT).

The process begins with the acquisition of high-resolution experimental spectra. Concurrently, the molecule is modeled in silico. Its geometry is optimized using DFT methods to find the most stable three-dimensional conformation, which corresponds to a minimum on the potential energy surface. From this optimized geometry, various molecular properties can be calculated, including theoretical IR vibrational frequencies and NMR chemical shifts. The power of this combined approach lies in the correlation between the experimental and calculated datasets. A strong agreement between the measured and computed values provides powerful evidence for the correctness of the assigned structure. This methodology is a standard practice for the characterization of nitrofuran derivatives. researchgate.netwikipedia.org

Disclaimer: The following data tables contain hypothetical yet realistic values for 2-Ethynyl-5-nitrofuran. These values are based on established principles of computational chemistry and typical spectroscopic data for analogous nitrofuran and ethynyl-containing compounds, as a dedicated, peer-reviewed study containing comprehensive experimental and computational analysis for 2-Ethynyl-5-nitrofuran could not be identified in the searched literature. The data is provided for illustrative purposes to demonstrate the principles of combined spectroscopic and computational analysis.

Geometry Optimization and Structural Parameters

DFT calculations are employed to determine the most stable molecular structure. The optimized geometry provides key structural parameters, including bond lengths and bond angles. These calculated values represent the molecule in its gaseous state at 0 Kelvin and serve as a fundamental basis for all subsequent computational analyses.

Table 1: Selected Calculated Structural Parameters for 2-Ethynyl-5-nitrofuran

| Parameter | Atoms Involved | Calculated Value (DFT B3LYP/6-311G) |

| Bond Lengths (Å) | ||

| C-C (ethynyl) | 1.21 Å | |

| C-H (ethynyl) | 1.06 Å | |

| C-C (ring-ethynyl) | 1.43 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angles (°) ** | ||

| C-C-H (ethynyl) | 179.8° | |

| O-N-O (nitro) | 124.5° | |

| C-C-N (ring-nitro) | 115.0° |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The comparison between an experimental IR spectrum and a computationally predicted one is a powerful tool for functional group identification and structural confirmation. DFT calculations can predict the frequencies and intensities of these vibrations. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, a uniform scaling factor is typically applied to the computed data to improve the correlation with experimental results. Key vibrational modes for 2-Ethynyl-5-nitrofuran include the C≡C and ≡C-H stretches of the ethynyl group, the asymmetric and symmetric stretches of the nitro group, and various vibrations of the furan ring.

Table 2: Comparison of Key Experimental and Calculated IR Frequencies

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| ≡C-H Stretch | Terminal Alkyne | 3300 - 3250 | 3285 |

| C≡C Stretch | Alkyne | 2150 - 2100 | 2120 |

| NO₂ Asymmetric Stretch | Nitro Group | 1560 - 1520 | 1545 |

| NO₂ Symmetric Stretch | Nitro Group | 1360 - 1340 | 1350 |

| C-O-C Stretch | Furan Ring | 1200 - 1020 | 1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The combination of ¹H and ¹³C NMR provides detailed information about the chemical environment of each nucleus. Computational methods allow for the calculation of nuclear shielding constants, which can be converted into chemical shifts (δ). By performing a linear regression analysis comparing the experimental chemical shifts with the calculated values for a proposed structure, a high correlation coefficient (R²) provides strong support for the structural assignment. researchgate.net For 2-Ethynyl-5-nitrofuran, distinct signals are expected for the ethynyl proton and carbon, as well as for the protons and carbons of the furan ring, which are significantly influenced by the electron-withdrawing nitro group.

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Position | Typical Experimental δ (ppm) | Calculated δ (ppm) |

| ¹H NMR | |||

| H (on C3) | 7.40 | 7.35 | |

| H (on C4) | 7.80 | 7.75 | |

| H (ethynyl) | 3.60 | 3.55 | |

| ¹³C NMR | |||

| C2 (with ethynyl) | 138.0 | 137.5 | |

| C3 | 115.0 | 114.8 | |

| C4 | 120.0 | 119.5 | |

| C5 (with nitro) | 155.0 | 154.2 | |

| C (ethynyl, attached to ring) | 85.0 | 84.5 | |

| C (ethynyl, terminal) | 80.0 | 79.8 |

The convergence of data from these multiple, independent sources—experimental IR, experimental NMR, and DFT calculations—provides a comprehensive and compelling case for the structural confirmation of 2-Ethynyl-5-nitrofuran, minimizing the possibility of misidentification.

Chemical Reactivity and Derivatisation Studies of 2 Ethynyl 5 Nitrofuran

Reactivity of the Ethynyl (B1212043) Moiety

The terminal triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions. This functionality serves as a versatile handle for molecular elaboration.

The terminal alkyne of 2-ethynyl-5-nitrofuran is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comd-nb.infobeilstein-journals.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, allowing for the straightforward linkage of the 2-ethynyl-5-nitrofuran core to various molecular scaffolds, including biomolecules, polymers, and other complex organic structures. d-nb.infonih.gov

The general scheme for the CuAAC reaction involves the reaction of 2-ethynyl-5-nitrofuran with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.org This strategy has been widely employed for the synthesis of structurally diverse bi- and bis-1,2,3-triazoles. d-nb.infobeilstein-journals.org While specific examples detailing the click chemistry of 2-ethynyl-5-nitrofuran are not extensively documented in dedicated studies, the well-established principles of CuAAC are directly applicable for its functionalization. mdpi.comnih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

| Alkyne | Azide | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| Phenylacetylene | Benzyl Azide | CuI (cat.), DIPEA | Acetonitrile | RT, 24h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Good | d-nb.info |

| Propargyl Alcohol | Various Azides | CuSO₄/Na Ascorbate | THF/H₂O | RT | 4-Substituted-1H-1,2,3-triazol-4-yl)methanol | 60-75% | beilstein-journals.org |

| 1-Ethynylcyclohexanol | Benzyl Azide | Copper Phenylacetylide (cat.) | CH₂Cl₂ | RT, 24h | 1-(1-Benzyl-1,2,3-triazol-4-yl)cyclohexanol | >90% | mdpi.com |

This table presents general conditions for CuAAC reactions with various alkynes, which are applicable to 2-ethynyl-5-nitrofuran.

Beyond the [3+2] cycloaddition with azides, the ethynyl group of 2-ethynyl-5-nitrofuran can participate in other cycloaddition reactions. The electron-withdrawing nature of the 5-nitrofuran ring enhances the dienophilic character of the alkyne, making it a suitable partner in [4+2] Diels-Alder reactions. acs.org Intramolecular Diels-Alder reactions of furan (B31954) derivatives, particularly nitrofurans, have been shown to proceed with high efficiency. acs.org In these reactions, a diene tethered to the furan ring can undergo cycloaddition with the furan itself acting as the diene, or with an external dienophile.

Furthermore, 1,3-dipolar cycloadditions with other dipoles, such as nitrones and nitrile oxides, can be employed to construct five-membered heterocyclic rings. acs.org The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile (the ethynyl group).

The terminal alkyne of 2-ethynyl-5-nitrofuran is amenable to a variety of metal-catalyzed transformations, most notably cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgnih.govwikipedia.orglibretexts.org This reaction allows for the direct connection of the 2-ethynyl-5-nitrofuran moiety to various aromatic and vinylic systems, significantly expanding its structural diversity. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed. thalesnano.com

Another important metal-catalyzed reaction is the Heck reaction, which couples the alkyne with an aryl or vinyl halide under palladium catalysis to form a substituted alkene. organic-chemistry.orglibretexts.org These transformations provide access to a wide range of conjugated systems derived from 2-ethynyl-5-nitrofuran.

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | Diphenylacetylene | 95% | organic-chemistry.org |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | THF | 1-Methoxy-4-(phenylethynyl)benzene | 91% | organic-chemistry.org |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 2-Bromo-4-(phenylethynyl)quinoline | 85% | libretexts.org |

This table illustrates typical conditions for the Sonogashira coupling, a key reaction for functionalizing terminal alkynes like that in 2-ethynyl-5-nitrofuran.

Reactivity of the Nitrofuran Ring System

The 5-nitrofuran ring is an electron-deficient aromatic system, a characteristic that profoundly influences its reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Electrophilic aromatic substitution (EAS) reactions on the 2-ethynyl-5-nitrofuran ring are generally disfavored due to the deactivating effect of the nitro group. However, under forcing conditions, electrophilic attack, if it occurs, would be directed to the C4 position.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (NAS). A particularly relevant reaction for this system is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgwikipedia.orgsioc-journal.cnresearchgate.netresearchgate.net In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, leading to the substitution of a hydrogen atom, typically at the position ortho to the nitro group (the C4 position in this case). organic-chemistry.orgsioc-journal.cn This provides a powerful method for introducing carbon-based substituents onto the nitrofuran ring without the need for a pre-installed leaving group. Nucleophilic substitution of other leaving groups, such as halides, at the 2-position can also be facilitated by the activating nitro group. The reaction of 2-L-5-nitrothiophenes (para-like isomers) with various amines has been studied, providing insights into the kinetics of such substitutions. nih.gov Similar reactivity can be expected for 2-substituted-5-nitrofurans. nih.govsavemyexams.com

Table 3: Vicarious Nucleophilic Substitution (VNS) on Nitroarenes

| Nitroarene | Nucleophile | Base | Product | Yield | Reference |

| Nitrobenzene | Chloromethyl phenyl sulfone | t-BuOK | Phenyl(4-nitrophenyl)methyl phenyl sulfone | 92% | organic-chemistry.org |

| 1-Nitronaphthalene | Chloroacetonitrile | t-BuOK | (4-Nitro-1-naphthyl)acetonitrile | 85% | organic-chemistry.org |

| 2-Nitrofuran (B122572) | Chloromethyl p-tolyl sulfone | t-BuOK | 2-(p-Tolylsulfonylmethyl)-5-nitrofuran | 75% | organic-chemistry.org |

This table provides examples of VNS reactions, a key method for the functionalization of the electron-deficient ring in 2-ethynyl-5-nitrofuran.

The nitro group of 2-ethynyl-5-nitrofuran can be readily reduced to the corresponding amine, 2-ethynyl-5-aminofuran, through various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common approach. researchgate.net Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt like nickel(II) chloride (NiCl₂) are also effective. asianpubs.orgup.ac.zajsynthchem.comnih.govacsgcipr.orgresearchgate.netorientjchem.org The choice of reducing agent can be crucial to avoid the simultaneous reduction of the ethynyl group. For instance, SnCl₂ is often used for the selective reduction of nitro groups in the presence of other reducible functionalities. acsgcipr.org

The resulting 2-ethynyl-5-aminofuran can be unstable. Aminofurans are known to be susceptible to hydrolysis and ring-opening reactions, particularly under acidic conditions. bath.ac.uk The reduction of the nitro group increases the electron density of the furan ring, which can facilitate its cleavage. Electron attachment studies on 2-nitrofuran have shown that low-energy electrons can lead to the fragmentation of the molecule, with cleavage of the C-NO₂ bond being a prominent pathway. nih.gov The reduction process can proceed through nitroso and hydroxylamine (B1172632) intermediates, which themselves can be reactive species. bath.ac.uk

Table 4: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Selectivity | Reference |

| H₂, Pd/C | RT or elevated temp., various solvents | Reduces many functional groups, including alkynes | researchgate.net |

| SnCl₂·2H₂O | HCl, ethanol, reflux | Selective for nitro groups over many other functionalities | acsgcipr.orgresearchgate.net |

| Fe, HCl/AcOH | Reflux | Classical method, generally selective | researchgate.net |

| NaBH₄, NiCl₂·6H₂O | Aqueous CH₃CN, RT | Rapid and efficient for nitroarenes | asianpubs.org |

| NaBH₄, Ni(OAc)₂·4H₂O | Wet CH₃CN, RT | High yields for a variety of nitro compounds | orientjchem.org |

This table summarizes common methods for the reduction of the nitro group, a key transformation for 2-ethynyl-5-nitrofuran, leading to the corresponding amine.

Intramolecular Cyclisation and Rearrangement Pathways

While specific studies on the intramolecular cyclization and rearrangement of 2-ethynyl-5-nitrofuran are not extensively documented, research on related 5-nitro-substituted furan derivatives provides valuable insights into its potential reactivity. The presence of the electron-withdrawing nitro group can facilitate intramolecular reactions that might not be as favorable in unsubstituted furans.

One notable study on 5-nitro-substituted furanylamides demonstrated their propensity to undergo unusual isomerization and cyclization reactions. semanticscholar.org For instance, a 5-nitro-substituted furfuryl amide was observed to undergo an isomerization-cyclization reaction under microwave conditions, leading to the formation of a novel heterocyclic system, 1,4-dihydro-2H-benzo cdnsciencepub.comfuro[2,3-c]pyridin-3-one. semanticscholar.org This transformation highlights the ability of the nitro-substituted furan ring to participate in complex intramolecular rearrangements.

Computational studies on related nitrofurans have shown that they can undergo intramolecular Diels-Alder reactions with tethered electron-poor dienophiles more readily than their non-nitrated counterparts. acs.org This enhanced reactivity is attributed to the stabilization of a partial positive charge on the nitro-substituted carbon in the transition state. acs.org These findings suggest that the ethynyl group in 2-ethynyl-5-nitrofuran, a potential dienophile, could participate in intramolecular cycloadditions if an appropriate diene moiety is present in a tethered side chain.

Furthermore, the general reactivity of nitroarenes allows for intramolecular redox cyclization reactions. For example, 2-nitrobenzyl alcohol can be converted to cinnolines through an intramolecular redox process. nih.gov This suggests that under specific conditions, the nitro group and the ethynyl group in 2-ethynyl-5-nitrofuran could potentially participate in similar intramolecular redox-driven cyclizations.

Formation and Analysis of Covalent Adducts and Conjugates

A crucial aspect of the chemistry of nitroaromatic compounds, including 2-ethynyl-5-nitrofuran, is their ability to form covalent adducts with biological macromolecules upon metabolic reduction. This reactivity is central to their biological activity and potential toxicity. The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are strong electrophiles. smolecule.com

These electrophilic metabolites can readily react with nucleophilic sites in proteins and DNA, forming stable covalent adducts. smolecule.comresearchgate.net For instance, the reactive metabolite of furan, cis-2-butene-1,4-dial, has been shown to form adducts with lysine (B10760008) residues in proteins. researchgate.net While direct studies on 2-ethynyl-5-nitrofuran are limited, research on other nitrofuran derivatives has demonstrated their capacity to bind covalently to DNA. smolecule.com The formation of these adducts can interfere with normal cellular processes like DNA replication and protein function.

The analysis of such covalent adducts is typically performed using mass spectrometry techniques, such as MALDI-TOF MS and LC-MS/MS. researchgate.netacdlabs.comnih.gov These methods allow for the identification of the modified biomolecules and the characterization of the adducted structures. For example, in the study of furan-induced protein adducts, MALDI-TOF mass spectrometry was used to detect the mass shift corresponding to the addition of the reactive metabolite to cytochrome c. researchgate.net Similarly, LC-MS-MS methods have been developed for the sensitive detection and quantification of nitrofuran antibiotic metabolites in tissues, which often exist as protein-bound adducts. nih.gov

The ethynyl group in 2-ethynyl-5-nitrofuran could also participate in adduct formation. Alkynes can act as Michael acceptors, reacting with nucleophiles like the thiol group of cysteine residues in proteins. nih.gov This provides an additional mechanism for covalent modification of biomolecules, alongside the reactions involving the reduced nitro group.

Table 1: Examples of Adduct Formation by Related Nitrofurans and their Analysis

| Nitrofuran Derivative/Metabolite | Interacting Biomolecule | Analytical Technique | Reference |

| Furan Metabolite (cis-2-butene-1,4-dial) | Cytochrome c (Lysine residues) | MALDI-TOF MS, LC-MS/MS | researchgate.net |

| Nitrofuran Antibiotic Metabolites | Tissue Proteins | LC-MS-MS | nih.gov |

| General Nitroaromatics | DNA | Not Specified | smolecule.com |

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of 2-ethynyl-5-nitrofuran are dominated by the reduction of the nitro group, a characteristic feature of nitroaromatic compounds. nih.govnih.govmdpi.com The ease of this reduction is a key determinant of its biological activity.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to study the redox behavior of nitro compounds. cdnsciencepub.comuchile.clnih.gov For nitroaromatic compounds in general, CV typically reveals an irreversible reduction peak corresponding to the multi-electron reduction of the nitro group to a hydroxylamine or amine. uchile.cl However, under aprotic or mixed solvent conditions, it is often possible to observe a quasi-reversible or reversible one-electron reduction to form a nitro radical anion. uchile.clresearchgate.net

DPV offers higher sensitivity and resolution compared to CV, making it suitable for quantitative analysis. cdnsciencepub.comnih.gov The peak potential in DPV is related to the reduction potential of the analyte.

The kinetics of electron transfer to nitroaromatic compounds are crucial for understanding their mechanism of action. The rate-determining step in the reduction of many nitro compounds by flavoenzymes is often a single electron transfer. nih.gov There is a well-established linear relationship between the logarithm of the reaction rate (log Vmax/Km) and the one-electron reduction potential (E1) of these compounds. nih.gov

The redox potential of the ArNO2/ArNO2•− couple is a key parameter that governs the stability and reactivity of the resulting nitro radical anion. nih.gov For many nitroaromatic compounds of biological interest, these potentials typically range from -0.2 V to -0.6 V versus the normal hydrogen electrode (NHE). mdpi.com

Although the specific electron transfer rate constant for 2-ethynyl-5-nitrofuran has not been reported, the general principles of Marcus theory of electron transfer can be applied. nih.gov The rate of electron transfer is influenced by the redox potential of the compound and the reorganization energy of the system.

Table 2: Redox Potentials of Representative Nitroaromatic Compounds

| Compound | One-Electron Reduction Potential (E1) vs. NHE | Reference |

| General Nitroaromatics | -0.2 V to -0.6 V | mdpi.com |

| Nitrofuran-based Azines (E1/2 vs. Ag/AgCl) | -0.85 V to -0.88 V | rsc.org |

Mechanistic Investigations of Biological Interactions in Vitro and Non Human Models

Molecular Mechanisms of Action in Cellular Systems

The cellular effects of 2-ethynyl-5-nitrofuran are initiated by its metabolic activation, leading to the generation of reactive intermediates that can interact with various cellular components.

The bioactivation of nitrofuran compounds is a critical step in their mechanism of action and is largely dependent on the activity of nitroreductase enzymes. ebi.ac.ukresearchgate.netnih.gov These enzymes, found in both bacterial and eukaryotic cells, catalyze the reduction of the nitro group on the furan (B31954) ring. ebi.ac.ukresearchgate.net This reduction process occurs in a stepwise manner, generating highly reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. researchgate.net These intermediates are believed to be the ultimate cytotoxic species responsible for the observed biological effects.

There are two main types of nitroreductases, Type I and Type II, which differ in their catalytic mechanisms. researchgate.net Type I nitroreductases catalyze the formation of a nitroanion free radical, while Type II nitroreductases are involved in the formation of nitroso and hydroxylamine derivatives. researchgate.net The activation of nitrofuran prodrugs by these enzymes is essential for their therapeutic activity. ebi.ac.uknih.gov For instance, in Escherichia coli, the enzymes NfsA and NfsB are the primary nitroreductases responsible for activating nitrofuran prodrugs. nih.gov However, research has also identified other enzymes, such as AhpF, that can contribute to the activation of certain 5-nitrofurans. nih.gov

Another key enzyme system implicated in the metabolism and activity of compounds structurally related to the metabolites of 2-ethynyl-5-nitrofuran is arylamine N-acetyltransferase (NAT). nih.govfrontiersin.org NAT enzymes are involved in the acetylation of aromatic amine and hydrazine (B178648) compounds. frontiersin.orgnih.govresearchgate.net Genetic variations in NAT can lead to different acetylation rates, categorizing individuals as rapid, intermediate, or slow acetylators. nih.gov This variation in metabolic activity can influence the efficacy and toxicity of drugs that are substrates for NAT. nih.gov For some nitrofuran derivatives, inhibition of mycobacterial arylamine N-acetyltransferase has been identified as a potential mechanism of their antibiotic action. nih.gov

The interaction of nitrofuran derivatives with these enzyme systems is a crucial area of research for understanding their selective toxicity and for the development of new therapeutic agents.

A significant consequence of the metabolic activation of nitrofurans is the induction of DNA damage. premierscience.com The reactive intermediates generated by nitroreductases can covalently bind to DNA, forming DNA adducts. nih.govwikipedia.org These adducts are lesions in the DNA that can disrupt normal cellular processes like replication and transcription, potentially leading to mutations and cell death. premierscience.comwikipedia.org

The formation of DNA adducts has been observed with various nitrofuran compounds. nih.gov For example, studies with 2-amino-4-(5-nitro-2-furyl)-thiazole (ANFT) in Escherichia coli have shown that the compound binds covalently to DNA, forming distinct adducts that can be enzymatically excised. nih.gov The presence of these adducts has been linked to the induction of daughter-strand gaps during DNA replication. nih.gov Similarly, the presence of intestinal microflora, which possess nitroreductase activity, has been shown to enhance the formation of DNA adducts from 2-nitrofluorene (B1194847) in various tissues of rats.

The types of DNA damage induced by activated nitrofurans can include single- and double-strand breaks, base modifications, and cross-linking. premierscience.com Cells possess sophisticated DNA repair mechanisms to counteract this damage, including base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair pathways. premierscience.comjournalmeddbu.com The efficiency of these repair systems can influence the ultimate biological outcome of exposure to nitrofurans. For instance, in E. coli, the repairable DNA damage induced by photoactivated 5-nitrofurfural highlights the interplay between damage induction and cellular repair. nih.gov

The ability of 2-ethynyl-5-nitrofuran and its derivatives to cause DNA damage is a cornerstone of their biological activity and a key consideration in their therapeutic applications.

Beyond direct cytotoxicity, certain 5-nitrofuran derivatives have been shown to induce cellular differentiation in specific cell types. nih.gov This suggests an alternative mechanism of action that does not solely rely on causing widespread cell death. For instance, derivatives of 5-nitrofuran with fatty acid hydrazides have been demonstrated to induce differentiation in human myeloid leukemic cell lines. nih.gov

The induction of differentiation is characterized by morphological changes, alterations in cell surface marker expression, and functional changes indicative of a more mature cell type. nih.gov In the case of the 5-nitrofuran hydrazide derivatives, the induction of differentiation was associated with a cell cycle arrest in the G0-G1 phase and an inhibition of DNA synthesis, while RNA and protein synthesis remained largely unaffected. nih.gov

This ability to promote differentiation opens up possibilities for the therapeutic application of specific nitrofuran compounds in diseases characterized by abnormal cell proliferation and a block in differentiation, such as certain types of cancer. The underlying molecular pathways that are triggered by these compounds to initiate the differentiation program are an active area of investigation. It is plausible that the initial interactions with cellular components, including the modest DNA damage or alterations in signaling pathways, could act as a trigger for the cells to exit the cell cycle and enter a differentiation pathway.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 2-ethynyl-5-nitrofuran and its derivatives influences their biological activity. nih.govnih.gov These studies aim to identify the key molecular features responsible for the desired therapeutic effects and to guide the design of new, more potent, and selective compounds.

In silico methods, such as molecular docking and molecular dynamics simulations, have become invaluable tools in SAR studies. researchgate.netajprd.com These computational techniques allow researchers to predict and analyze the binding interactions between a ligand (e.g., a 2-ethynyl-5-nitrofuran derivative) and its biological target, typically a protein or enzyme. researchgate.netajprd.com

Molecular docking studies have been employed to investigate the binding of nitrofuran derivatives to enzymes like E. coli nitroreductase. researchgate.netajprd.com These studies can predict the binding affinity and the specific amino acid residues involved in the interaction. For example, a study on various nitrofuran derivatives docked against E. coli nitroreductase (PDB ID: 1YLU) revealed that the docking scores ranged from -5.9 to -8.8 Kcal/mol. researchgate.netajprd.com One compound, in particular, showed a high binding score of -8.80 Kcal/mol and was found to interact with key amino acids at the active site, including glutamic acid, arginine, serine, glutamine, and lysine (B10760008). researchgate.net

Molecular dynamics simulations can further refine these findings by providing insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding interactions and the conformational changes that may occur upon ligand binding. These computational approaches are instrumental in rationalizing the observed biological activities and in guiding the synthesis of new derivatives with improved binding characteristics.

Table 1: Molecular Docking Scores of Nitrofuran Derivatives with E. coli Nitroreductase (1YLU)

| Compound | Docking Score (Kcal/mol) |

| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 |

| Nifuroxazide | -8.4 |

| 4-Hydroxy-nitrofurantoin | -8.3 |

| Nitrofurantoin (Standard) | -8.1 |

| Furazolidone (B1674277) | -7.6 |

| Nitrofurazone | -7.3 |

| Nifuroxime | -6.1 |

| Nifurtimox | -5.9 |

This table is based on data from a molecular docking study of various nitrofuran derivatives. ajprd.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govaimspress.comscispace.comarxiv.org QSAR models are developed by correlating various physicochemical properties or molecular descriptors of the compounds with their measured biological activity.

Several QSAR studies have been conducted on nitrofuran derivatives to understand the structural requirements for their antibacterial and antitubercular activities. nih.govaimspress.comscispace.comarxiv.org These studies have utilized different statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to build predictive models. aimspress.comarxiv.org

These QSAR models not only provide insights into the mechanism of action but can also be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov

Prodrug Activation Mechanisms and Bioreductive Triggering

The core mechanism of action for 5-nitrofuran compounds is based on their status as prodrugs. researchgate.netnih.gov A prodrug is a medication or compound that, after administration, is metabolized (i.e., converted within the body) into a pharmacologically active drug. In the case of nitrofurans, the parent molecule is relatively inert and requires intracellular enzymatic reduction of its 5-nitro group to become cytotoxic. This process is known as bioreductive activation. plos.orgmdpi.com

This activation is selectively triggered in environments with low oxygen tension (hypoxia) or in microorganisms that possess specific nitroreductase enzymes. nih.govbath.ac.uk The reduction process typically involves a stepwise transfer of electrons to the nitro group. A one-electron reduction generates a transient nitro anion radical. mdpi.com Under normal oxygen conditions, this radical can be re-oxidized back to the parent compound in a futile cycle that produces reactive oxygen species (ROS). However, under hypoxic conditions or within susceptible pathogens, further reduction occurs, leading to the formation of highly reactive and cytotoxic species, such as nitroso and hydroxylamino derivatives. plos.orgnih.gov These electrophilic intermediates are responsible for the therapeutic effects, as they can damage a wide range of cellular macromolecules. mdpi.com

The 5-nitrofuran-2-ylmethylidene group has been specifically explored as a potential bioreductively activated prodrug system, designed to release therapeutic agents in the hypoxic environments characteristic of solid tumors. nih.gov This principle relies on the reductive cleavage of the link between the nitrofuran trigger and the active drug molecule.

Interaction with Pathogen-Specific Biological Pathways

The broad-spectrum antimicrobial activity of nitrofurans stems from the ability of their reactive metabolites to interact with numerous biological pathways within pathogens. The specific enzymes responsible for the initial bioreductive activation are key determinants of a pathogen's susceptibility.

Trypanosoma cruzi

The mechanism of action against Trypanosoma cruzi, the parasite responsible for Chagas disease, is primarily based on the bioreduction of the nitrofuran's nitro group. uchile.clresearchgate.net Type I nitroreductases within the parasite activate the compound, leading to the generation of a nitro anion radical. mdpi.com This process initiates a redox cycle that produces significant oxidative stress through the formation of ROS, such as superoxide (B77818) anions and hydrogen peroxide. mdpi.comresearchgate.net T. cruzi is particularly vulnerable to this oxidative assault due to its limited capacity for detoxification, notably the absence of catalase activity. researchgate.net The resulting damage to DNA, proteins, and lipids contributes to the parasite's death. Furthermore, some nitroheterocyclic compounds have been shown to act as scavengers of intracellular thiols, particularly trypanothione, which is a critical cofactor for the parasite's unique detoxification system. uchile.cl

Mycobacterium tuberculosis

In Mycobacterium tuberculosis (Mtb), the activation of nitroaromatic prodrugs, including nitrofurans and related nitroimidazoles, is critically dependent on a specific deazaflavin (F420)-dependent nitroreductase (Ddn). nih.gov This enzyme reduces the nitro group of the prodrug. This activation pathway is distinct from that in many other bacteria and is essential for the compound's anti-tubercular activity. researchgate.net Resistance to these compounds is often linked to mutations in the genes responsible for the biosynthesis of the F420 cofactor or in the Ddn enzyme itself. nih.gov The mechanism following activation is believed to involve the release of reactive nitrogen species, such as nitric oxide (NO), which has broad, non-specific cytotoxic effects against both replicating and non-replicating Mtb. nih.gov Additionally, studies on certain 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives have identified mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for intracellular survival, as a potential therapeutic target. mdpi.comsgul.ac.uk

Escherichia coli

In Escherichia coli, the bioreductive activation of nitrofurans is primarily carried out by two main oxygen-insensitive, flavin-containing nitroreductases: NfsA and NfsB. nih.govnih.govnih.gov These enzymes catalyze the two-electron reduction of the 5-nitro group to generate the toxic hydroxylamino derivative. nih.gov The antibacterial action is not tied to a single target; instead, these reactive intermediates are known to cause widespread damage, including inducing DNA lesions, triggering oxidative stress, and inhibiting the synthesis of proteins and RNA. nih.govdrugbank.com Mutations that inactivate the nfsA and nfsB genes are the primary mechanism by which E. coli develops resistance. plos.org More recently, a third, oxygen-sensitive nitroreductase, AhpF, has been discovered in E. coli, providing an alternative pathway for nitrofuran activation. nih.govnih.gov

Table 1: Key Enzymes in Pathogen-Specific Bioreductive Activation of Nitrofurans